5-Chloro-2-(4-methoxyphenyl)pyridine
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Overview
Description
5-Chloro-2-(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a 4-methoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid or ester with a halogenated aromatic compound. For instance, 2-(4-methoxyphenyl)pyridine can be synthesized by coupling 4-methoxyphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and bases is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-(4-methoxyphenyl)pyridine derivatives.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)piperidine.
Scientific Research Applications
5-Chloro-2-(4-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Another chlorinated pyridine with different substitution patterns.
4-(5-Chloro-2-methoxyphenyl)pyrimidine: A pyrimidine derivative with similar substituents.
Uniqueness
5-Chloro-2-(4-methoxyphenyl)pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both chlorine and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
652148-95-3 |
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Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,1H3 |
InChI Key |
GPGSVUJPTPLWSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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